molecular formula C23H27N3O2 B2873591 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea CAS No. 1207043-13-7

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea

Cat. No.: B2873591
CAS No.: 1207043-13-7
M. Wt: 377.488
InChI Key: NIOPZHMEZUIZNZ-UHFFFAOYSA-N
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Description

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea is a complex organic compound that belongs to the class of ureas It features a benzoyl group attached to a tetrahydroisoquinoline moiety, which is further linked to a cyclohexylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the benzoyl group. The final step involves the formation of the urea linkage with the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring or the urea linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea involves its interaction with specific molecular targets. The benzoyl group and tetrahydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s binding to its target. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea
  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

Uniqueness

1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylurea moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(18-7-3-1-4-8-18)26-14-13-17-11-12-21(15-19(17)16-26)25-23(28)24-20-9-5-2-6-10-20/h1,3-4,7-8,11-12,15,20H,2,5-6,9-10,13-14,16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOPZHMEZUIZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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